molecular formula C10H19NO2 B15238879 Methyl 4-tert-butylpyrrolidine-3-carboxylate

Methyl 4-tert-butylpyrrolidine-3-carboxylate

Cat. No.: B15238879
M. Wt: 185.26 g/mol
InChI Key: OHFPEOARTYIAQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-tert-butylpyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-tert-butylpyrrolidine with methyl chloroformate under basic conditions to form the desired ester . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-tert-butylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-tert-butylpyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-tert-butylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-tert-butylpyrrolidine-3-carboxylate is unique due to the presence of both a tert-butyl group and a methyl ester group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 4-tert-butylpyrrolidine-3-carboxylate

InChI

InChI=1S/C10H19NO2/c1-10(2,3)8-6-11-5-7(8)9(12)13-4/h7-8,11H,5-6H2,1-4H3

InChI Key

OHFPEOARTYIAQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CNCC1C(=O)OC

Origin of Product

United States

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